molecular formula C11H19ClN4O B15046918 N-(1-ethyl-1H-pyrazol-4-yl)piperidine-4-carboxamide hydrochloride

N-(1-ethyl-1H-pyrazol-4-yl)piperidine-4-carboxamide hydrochloride

Cat. No.: B15046918
M. Wt: 258.75 g/mol
InChI Key: RLUHKSORRMEWTI-UHFFFAOYSA-N
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Description

N-(1-ethyl-1H-pyrazol-4-yl)piperidine-4-carboxamide hydrochloride is a chemical compound that belongs to the class of piperidine derivatives. It is known for its diverse applications in scientific research, particularly in the fields of chemistry, biology, and medicine. The compound is characterized by its unique structure, which includes a piperidine ring and a pyrazole moiety, making it a valuable tool in various experimental and industrial processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-ethyl-1H-pyrazol-4-yl)piperidine-4-carboxamide hydrochloride typically involves the reaction of piperidine derivatives with pyrazole compounds under controlled conditions. One common method includes the use of N-(1-ethyl-1H-pyrazol-4-yl)amine and piperidine-4-carboxylic acid, followed by the formation of the hydrochloride salt through acidification . The reaction conditions often require specific temperatures, solvents, and catalysts to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize reaction efficiency, minimize waste, and ensure consistent product quality. The use of advanced purification techniques, such as crystallization and chromatography, is also common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

N-(1-ethyl-1H-pyrazol-4-yl)piperidine-4-carboxamide hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

N-(1-ethyl-1H-pyrazol-4-yl)piperidine-4-carboxamide hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects, including antiviral and anticancer properties.

    Industry: Utilized in the development of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-(1-ethyl-1H-pyrazol-4-yl)piperidine-4-carboxamide hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and catalysis. In receptor studies, it can act as an agonist or antagonist, modulating receptor activity and downstream signaling pathways .

Comparison with Similar Compounds

Similar Compounds

  • N-(1-ethyl-1H-pyrazol-4-yl)piperidine-4-carboxamide dihydrochloride
  • N-(piperidine-4-yl)benzamide
  • N-(1-ethyl-1H-pyrazol-4-yl)urea derivatives

Uniqueness

N-(1-ethyl-1H-pyrazol-4-yl)piperidine-4-carboxamide hydrochloride is unique due to its specific combination of a piperidine ring and a pyrazole moiety. This structure imparts distinct chemical and biological properties, making it a versatile compound in various research applications. Compared to similar compounds, it may exhibit different reactivity, binding affinity, and biological activity, which can be advantageous in specific experimental contexts .

Properties

Molecular Formula

C11H19ClN4O

Molecular Weight

258.75 g/mol

IUPAC Name

N-(1-ethylpyrazol-4-yl)piperidine-4-carboxamide;hydrochloride

InChI

InChI=1S/C11H18N4O.ClH/c1-2-15-8-10(7-13-15)14-11(16)9-3-5-12-6-4-9;/h7-9,12H,2-6H2,1H3,(H,14,16);1H

InChI Key

RLUHKSORRMEWTI-UHFFFAOYSA-N

Canonical SMILES

CCN1C=C(C=N1)NC(=O)C2CCNCC2.Cl

Origin of Product

United States

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